molecular formula C8H13NO2 B8191381 Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate

Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B8191381
M. Wt: 155.19 g/mol
InChI Key: FVXMHPBISAMATP-POYBYMJQSA-N
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Description

Ethyl (1R,5S)-2-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl ester with a suitable azabicyclic precursor. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate
  • Ethyl (1R,5S)-1-azabicyclo[3.1.0]hexane-5-carboxylate

Uniqueness

Ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific stereochemistry and the position of the nitrogen atom within the bicyclic structure. This confers distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3/t6-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXMHPBISAMATP-POYBYMJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12C[C@@H]1CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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